N-benzyl-3-nitrothiophen-2-amine

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Researchers require precisely defined N-substituted thiophene amines for reproducible SAR studies; substituting with unsubstituted or simple N-alkyl analogs invalidates results. N-Benzyl-3-nitrothiophen-2-amine solves this with: - **N-benzyl protecting group** enabling selective thiophene ring functionalization (halogenation, cross-coupling) followed by hydrogenolytic deprotection - **Enhanced lipophilicity** (predicted LogP ~2.8-3.5) for CNS/intracellular target programs - **84% reported synthetic yield** - cost-effective library generation vs. N-aryl analogs Vendor-certified ≥97% purity ensures data integrity. Available for immediate R&D procurement.

Molecular Formula C11H10N2O2S
Molecular Weight 234.27
CAS No. 186808-45-7
Cat. No. B2916036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-nitrothiophen-2-amine
CAS186808-45-7
Molecular FormulaC11H10N2O2S
Molecular Weight234.27
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=CS2)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O2S/c14-13(15)10-6-7-16-11(10)12-8-9-4-2-1-3-5-9/h1-7,12H,8H2
InChIKeyWGIWMLUJLWMJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-nitrothiophen-2-amine: Overview & Procurement Profile


N-Benzyl-3-nitrothiophen-2-amine (CAS 186808-45-7) is a synthetically valuable chemical building block belonging to the class of N-substituted 3-nitrothiophen-2-amines, which are key intermediates for accessing the broader pharmacologically privileged 2-aminothiophene scaffold [1]. This specific derivative, featuring a benzyl substituent on the amine nitrogen, is primarily utilized as a versatile starting material in medicinal chemistry and organic synthesis, with reported synthetic protocols enabling its preparation in good yields (typically >70%) [2]. Its role as a core intermediate positions it as a critical procurement item for research programs investigating structure-activity relationships (SAR) within this heterocyclic series.

Synthetic building block for SAR exploration of 2-aminothiophene scaffold
N-Benzyl group serves as cleavable protecting group for divergent synthesis
Certified purity ≥97% supports batch-to-batch reproducibility

Why N-Benzyl-3-nitrothiophen-2-amine Is Not Interchangeable with Analogs


Procurement decisions for 2-aminothiophene building blocks require precise structural specification, as generic substitution with unsubstituted 3-nitrothiophen-2-amine (CAS 80313-09-3) or simple N-alkyl derivatives (e.g., N-methyl-3-nitrothiophen-2-amine) is scientifically unsound. The N-benzyl group fundamentally alters the compound's physicochemical properties and synthetic utility, leading to divergent reactivity, lipophilicity, and potential biological target engagement compared to its analogs [1]. The presence of the N-substituent directly dictates the downstream functionalization possibilities; for example, the benzyl group can serve as a protecting group or be removed under specific conditions, a strategic option unavailable with the primary amine. Furthermore, the benzyl substituent introduces a significant hydrophobic moiety that is critical for establishing π-stacking or hydrophobic interactions in biological systems, a feature absent in smaller N-alkyl analogs, thereby making inter-class substitution a risk to experimental reproducibility and project outcome .

N-Alkyl analogs (e.g., N-methyl) lack a cleavable protecting group, limiting downstream functionalization options and may not support deprotection-dependent workflows.
N-Phenyl derivative exhibits a different reactivity profile (lower reported yield) and the aryl group cannot be removed, altering synthetic strategy and scaffold evolution.
Unsubstituted 3-nitrothiophen-2-amine differs significantly in lipophilicity, handling, and lacks the benzyl-driven hydrophobic moiety, which may change SAR trends.

N-Benzyl-3-nitrothiophen-2-amine: Key Differentiators vs. Core Analogs


Synthetic Yield Advantage vs. N-Phenyl Analog

In a published synthetic protocol for N-substituted 3-nitrothiophen-2-amines, the N-benzyl derivative (the target compound) was obtained in a significantly higher isolated yield compared to its N-phenyl analog under identical reaction conditions, demonstrating a tangible synthetic efficiency advantage [1]. This higher yield translates to more efficient use of starting materials and reduced purification burden during scale-up for research campaigns.

Synthetic Yield
Head-to-head
84% vs 68% (N-phenyl)
Supports scale-up assessment for research campaigns
Identical conditions: K₂CO₃, EtOH, reflux, 2h
Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Lipophilicity Difference vs. Unsubstituted Core

Calculated physicochemical properties reveal a marked difference in lipophilicity between the N-benzyl derivative and its unsubstituted parent, 3-nitrothiophen-2-amine. The presence of the benzyl group substantially increases the compound's logP, a critical parameter influencing membrane permeability and pharmacokinetic behavior in drug discovery contexts . This distinction is fundamental when considering these compounds as starting points for SAR exploration.

Lipophilicity
Class-level
cLogP ~2.8–3.5 vs ~0.9–1.5 (unsubstituted core)
Informs membrane permeability context in design
In silico estimate; experimental logD to verify
Medicinal Chemistry ADME Prediction Computational Chemistry

Latent Primary Amine for Controlled Deprotection

A key differentiator for procurement is the presence of the N-benzyl group, which functions as a protecting group for the amine. This contrasts with simple N-alkyl (e.g., N-methyl) or N-aryl (e.g., N-phenyl) substituents, which are generally not cleavable under mild conditions. The benzyl group on the target compound can be removed via hydrogenolysis to reveal the free 3-nitrothiophen-2-amine core, enabling a divergent synthetic strategy not accessible with other N-substituted analogs . This 'latent' functionality is a critical design element in complex molecule synthesis.

Deprotection
Reported
Cleavable (H₂, Pd/C) vs non-cleavable N-methyl/N-phenyl
Enables divergent synthetic strategy
Qualitative utility; hydrogenolysis conditions required
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Certified Purity Benchmark for Reproducibility

Reputable vendors provide this compound with a specified minimum purity, typically ≥97% as verified by HPLC, NMR, and GC . This quantifiable purity level serves as a critical procurement specification, ensuring that researchers receive material of consistent quality for reproducible biological assays and synthetic transformations. Using material without a certified purity or from a less reputable source introduces an uncontrolled variable that can compromise experimental data integrity.

Certified Purity
Lot attribute
≥97% (HPLC, NMR, GC)
Supports assay and reaction consistency
Vendor analytical data; batch-dependent
Quality Control Procurement Analytical Chemistry

N-Benzyl-3-nitrothiophen-2-amine: Research Application Scenarios


Hit-to-Lead SAR Exploration via N-Substituent

Procure N-benzyl-3-nitrothiophen-2-amine as a core intermediate to systematically explore the structure-activity relationship (SAR) of the N-substituent. The higher synthetic yield (84% reported) compared to N-aryl analogs [1] makes it a more practical and cost-effective starting point for generating compound libraries. Its enhanced lipophilicity, driven by the benzyl group , makes it particularly suitable for designing molecules targeting intracellular or CNS-related targets where improved membrane permeability is desired.

Divergent Synthesis Using Protecting Group

Utilize the target compound as a masked version of 3-nitrothiophen-2-amine . The N-benzyl group acts as a protecting group, allowing chemists to perform further synthetic manipulations on the thiophene ring (e.g., halogenation, cross-coupling) without affecting the amine. Subsequent deprotection by hydrogenolysis reveals the free amine, enabling a divergent pathway to a variety of functionalized 3-nitrothiophen-2-amine derivatives that would be difficult to access directly.

Chemical Biology Probe Development

Employ N-benzyl-3-nitrothiophen-2-amine as a scaffold for developing chemical biology probes. The nitro group is a well-established precursor for generating reactive intermediates (e.g., nitroso or hydroxylamine species) upon bioreduction , a mechanism leveraged by some prodrugs. The benzyl substituent can be tuned to modulate these properties. The vendor-certified high purity (≥97%) ensures that the synthesized probe's activity can be confidently attributed to the designed structure and not to confounding impurities.

In Silico ADME Model Calibration

Incorporate the target compound into in silico screening libraries as a representative of N-benzyl-substituted heterocycles. Its distinct calculated lipophilicity profile (predicted LogP ~2.8-3.5) provides a valuable data point for calibrating computational models that predict ADME properties of related 2-aminothiophene analogs. Comparing its predicted properties against simpler analogs helps cheminformaticians refine models for this chemical space.

Application
Selection Property
Validation Focus
SAR exploration of N-substituent
N-Benzyl scaffold synthetic efficiency
Yield reproducibility across analogs
Divergent synthesis via deprotection
Cleavable N-benzyl protecting group
Hydrogenolysis selectivity and amine integrity
Chemical biology probe development
High-purity nitro-thiophene scaffold
Purity-driven assay reproducibility
In silico ADME model calibration
Distinct calculated lipophilicity profile
cLogP correlation with experimental logD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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